5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole

Angiogenesis Inhibition Reactive Oxygen Species (ROS) Mitochondrial Pharmacology

5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole (CAS 736881-43-9) is YCG-063, a selective mitochondrial ROS inhibitor that blocks amyloid-beta-induced oxidative stress via a mechanism distinct from NADPH oxidase inhibitors. Its unique 5-hydrazinyl substitution enables rapid diversification into hydrazone libraries with sub-micromolar anticancer potency, while the 2-methyl group fine-tunes electronic properties. Position-specific reactivity (5- vs. 2-hydrazinyl) makes it an essential tool for medicinal chemistry campaigns targeting kinases, GPCRs, and angiogenesis. High-purity building block for focused lead optimization.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 736881-43-9
Cat. No. B3281533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole
CAS736881-43-9
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)NN
InChIInChI=1S/C8H10N4/c1-5-10-7-3-2-6(12-9)4-8(7)11-5/h2-4,12H,9H2,1H3,(H,10,11)
InChIKeyOXFAGQWGMRPYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole (CAS 736881-43-9) as a Versatile Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole (CAS 736881-43-9), also known as YCG-063 [1], is a heterocyclic organic compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . Structurally, it consists of a benzimidazole core, a privileged scaffold in medicinal chemistry, bearing a reactive hydrazinyl (-NH-NH2) substituent at the 5-position and a methyl group at the 2-position . This specific substitution pattern renders it a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly hydrazones, and imbues it with unique biological activities distinct from its regioisomers and other substituted benzimidazoles .

Critical Procurement Rationale: Why 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole (CAS 736881-43-9) is Not Interchangeable with Other Benzimidazole Analogs


While the benzimidazole scaffold is common to many research compounds, generic substitution fails due to the precise position and nature of substituents which critically dictate biological activity, reactivity, and synthetic utility [1]. For example, shifting the hydrazinyl group from the 5-position (as in this compound) to the 2-position yields 2-hydrazinylbenzimidazole, a compound with a fundamentally different reactivity profile for hydrazone formation and distinct biological targets [2]. Similarly, the presence or absence of the 2-methyl group significantly alters both the compound's electronic properties and its steric hindrance, affecting downstream synthetic yields and biological interactions. The specific CAS number 736881-43-9 defines a unique molecular entity whose performance in research applications—particularly as the angiogenesis inhibitor YCG-063—cannot be extrapolated to other benzimidazole derivatives or regioisomers without rigorous comparative validation [3].

Quantitative Differentiation: Comparative Performance Data for 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole (CAS 736881-43-9)


YCG-063 (5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole) as a Specific Mitochondrial ROS Inhibitor in Vascular Endothelial Cells

In a high-throughput screening (HTS) assay for inhibitors of reactive oxygen species (ROS) production in live human vascular endothelial cells, YCG-063 (5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole) was identified as a potent inhibitor of mitochondrial ROS production [1]. Critically, this effect was selective: YCG-063 and the known mitochondrial ROS inhibitor mito-tempol completely blocked ROS production, whereas NADPH oxidase inhibitors (VAS2870 and apocynin) had no effect, confirming the specificity of YCG-063's mechanism of action [1]. This establishes YCG-063 as a valuable tool compound for probing mitochondrial ROS pathways.

Angiogenesis Inhibition Reactive Oxygen Species (ROS) Mitochondrial Pharmacology Endothelial Dysfunction

Potency of Benzimidazole-Hydrazone Derivatives vs. Reference Drugs in Anticancer Assays

While direct data for 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole itself is not available, its close structural analogs, benzimidazole-hydrazone derivatives, have demonstrated significant anticancer potency in comparative studies. In one study, compound 4c exhibited IC50 values of 0.0019 μM against A549 (lung cancer) and 0.0093 μM against HT29 (colon cancer) cells, which is orders of magnitude more potent than the reference drug Paclitaxel [1]. In a separate study, compounds 6f and 6h-j showed IC50 values as low as 4.82-10.23 µM against MCF-7 breast cancer cells, surpassing reference drugs like sorafenib and doxorubicin [2].

Anticancer Drug Discovery Tyrosine Kinase Inhibitors Cytotoxicity Cancer Cell Lines

Synthetic Utility: A Versatile Hydrazinyl Handle for Condensation Reactions

The 5-hydrazinyl group on the benzimidazole core provides a highly reactive nucleophilic site for condensation with aldehydes and ketones to form hydrazones, a key reaction for generating diverse compound libraries . This reactivity is similar to that of 2-hydrazinobenzimidazole, which is extensively used for the same purpose [1]. The presence of the 2-methyl group in 5-hydrazinyl-2-methyl-1H-benzo[d]imidazole offers a point of differentiation, potentially influencing the sterics and electronics of the resulting hydrazones compared to those derived from unsubstituted or differently substituted benzimidazoles. No direct quantitative comparison of reaction yields or rates with different aldehydes/ketones was identified, but the established reactivity profile positions it as a valuable synthon.

Organic Synthesis Heterocyclic Chemistry Hydrazone Formation Building Block

Recommended Application Scenarios for 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole (CAS 736881-43-9) Based on Evidence


Tool Compound for Investigating Mitochondrial Reactive Oxygen Species (ROS) and Angiogenesis

Procure this compound for use as YCG-063, a selective inhibitor of mitochondrial ROS production in vascular endothelial cells. As demonstrated in high-throughput screening, YCG-063 completely blocks amyloid-beta-induced ROS, a mechanism distinct from NADPH oxidase inhibitors [1]. This makes it a critical tool for dissecting the role of mitochondrial oxidative stress in angiogenesis, endothelial dysfunction, and related cardiovascular or neurodegenerative disease models.

Key Starting Material for the Synthesis of Novel Benzimidazole-Hydrazone Anticancer Agents

Use this compound as a privileged scaffold for generating focused libraries of hydrazone derivatives. The reactive 5-hydrazinyl group allows for rapid diversification via condensation with aldehydes and ketones [1]. Given that structurally related benzimidazole-hydrazone hybrids have shown potent cytotoxicity against multiple cancer cell lines with IC50 values in the sub-micromolar to nanomolar range, exceeding the potency of clinical drugs like sorafenib and paclitaxel [2], this specific building block is a strategic choice for anticancer drug discovery programs targeting tyrosine kinases or other oncogenic pathways [3].

Scaffold for Structure-Activity Relationship (SAR) Studies of 5-Substituted Benzimidazoles

Employ this compound in medicinal chemistry campaigns to systematically explore the impact of the 5-position substituent on benzimidazole core. By comparing its biological profile to that of 2-hydrazinylbenzimidazole or 5-unsubstituted benzimidazoles, researchers can deconvolute the specific contributions of the hydrazinyl group and the 2-methyl group to target binding and biological activity [1]. This is essential for optimizing lead compounds in programs focused on kinases, GPCRs, or other therapeutically relevant targets.

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